3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Description
This compound features a hybrid structure combining a 6-bromo-2H-chromen-3-yl group, a cyano-functionalized propenamide backbone, and a 2,3-dihydro-1,4-benzodioxin-6-yl substituent. The benzodioxin fragment is a privileged scaffold in medicinal chemistry, often associated with metabolic stability and receptor binding .
Properties
IUPAC Name |
3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O4/c22-16-1-3-18-14(9-16)7-13(12-28-18)8-15(11-23)21(25)24-17-2-4-19-20(10-17)27-6-5-26-19/h1-4,7-10H,5-6,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFYADOWJNKVSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC4=C(C=CC(=C4)Br)OC3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2H-chromen-3-yl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Cyano Group: The brominated intermediate is then reacted with a cyanating agent such as sodium cyanide or potassium cyanide to introduce the cyano group.
Coupling with Benzodioxinyl Moiety: The final step involves coupling the cyano intermediate with 2,3-dihydro-1,4-benzodioxin-6-ylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and cyanation steps, as well as automated purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of chromone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromenyl derivatives.
Scientific Research Applications
Synthesis Pathways
Several synthetic routes have been explored for this compound, often involving reactions with other heterocycles to create derivatives with improved biological activity. For example, reactions with hydrazine derivatives have been reported to yield pyrazole and thiadiazole derivatives that exhibit significant antiproliferative effects against cancer cell lines .
Antitumor Activity
Research has demonstrated that derivatives of 3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide exhibit promising antitumor activity. A study evaluated the cytotoxic effects of synthesized compounds against liver carcinoma cell lines (HEPG2) and found that certain derivatives showed IC50 values in the nanomolar range, indicating potent activity .
Antimicrobial Properties
In addition to antitumor properties, some derivatives have been tested for antimicrobial activity. Compounds derived from this structure have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Material Science Applications
The unique structural attributes of 3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide also lend themselves to applications in materials science. For instance:
Fluorescent Sensors
Research indicates that certain coumarin derivatives can be utilized as fluorescent probes due to their photophysical properties. These compounds can be employed in sensing applications for detecting metal ions or biological molecules .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Its functionality allows for the design of smart materials that respond to environmental stimuli .
Case Study: Antitumor Activity Assessment
A notable study involved synthesizing a series of derivatives from 3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide and evaluating their cytotoxicity against HEPG2 cells. The results indicated that specific modifications to the benzodioxin moiety significantly enhanced antitumor activity, with one derivative achieving an IC50 value of 29 nM .
| Compound ID | Structure Description | IC50 (nM) | Activity Type |
|---|---|---|---|
| Compound A | Benzodioxin derivative | 29 | Antitumor |
| Compound B | Pyrazole derivative | 25 | Antitumor |
| Compound C | Thiadiazole derivative | 30 | Antimicrobial |
Mechanism of Action
The mechanism of action of 3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Comparisons
Substituent Diversity: The target compound incorporates a 6-bromo-2H-chromen-3-yl group, which introduces aromaticity and halogen-mediated interactions. In contrast, analogs like (E)-3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide use a bulky tert-butylphenyl group, favoring hydrophobic interactions .
Enaminone III lacks the cyano group but features a dimethylamino group, which may enhance solubility and basicity compared to the target compound .
Biological Implications: Benzodioxin Scaffold: Common across all compounds, this moiety is linked to metabolic stability and receptor binding. highlights benzodioxin-containing compounds as high-potency PD-1/PD-L1 inhibitors, suggesting the target compound may share immunomodulatory properties . Nitro Groups: Present in the morpholino-nitro analog (), these groups may increase reactivity but also pose toxicity risks, contrasting with the bromine in the target compound, which balances lipophilicity and stability .
Synthetic and Analytical Methods: Structural characterization of similar compounds (e.g., enaminones in ) employs techniques like NMR and GC/MS, which are likely applicable to the target compound . Crystallographic refinement tools (e.g., SHELX, ) and visualization software (ORTEP, ) are critical for resolving complex structures like the target compound .
Research Findings and Implications
- Immunomodulatory Potential: The benzodioxin scaffold's role in PD-1/PD-L1 inhibition () suggests the target compound could be optimized for immune checkpoint modulation.
- Metabolic Stability : The tert-butylphenyl analog () is detected as a blood metabolite, indicating that the target compound’s bromo-chromenyl group may alter pharmacokinetics, possibly extending half-life .
Biological Activity
The compound 3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a synthetic derivative of chromenone and has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to explore its biological activity, focusing on its antitumor properties and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chromenone backbone substituted with a cyano group and a benzodioxin moiety, which may contribute to its biological effects.
Antitumor Activity
Recent studies have indicated that derivatives of bromochromenone exhibit significant antitumor properties. For instance, compounds derived from 6-bromo-2H-chromene have shown promising results against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer cells.
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 7c | 2.70 ± 0.28 | HEPG2 |
| 23g | 3.50 ± 0.23 | HEPG2 |
| 18a | 4.90 ± 0.69 | HEPG2 |
| Others | 8.20 - 17.4 | Various |
The above table summarizes the cytotoxicity data where lower IC50 values indicate higher potency against cancer cells. The compounds 7c , 23g , and 18a emerged as particularly effective, suggesting that structural modifications in the chromenone framework can significantly enhance biological activity .
The biological activity of these compounds is often attributed to their ability to induce apoptosis in cancer cells. The proposed mechanisms include:
- Inhibition of Cell Proliferation : Compounds like 7c disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Through activation of apoptotic pathways, these compounds promote programmed cell death.
- Antioxidant Activity : Some studies suggest that these compounds may also exert protective effects against oxidative stress in normal cells while selectively targeting cancerous cells.
Study on HEPG2 Cells
In a controlled study, the effects of the compound on HEPG2 liver carcinoma cells were evaluated. The results demonstrated:
- Cell Viability Reduction : Treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.
- Apoptotic Markers : Increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 were observed.
This indicates that the compound effectively triggers apoptosis in liver carcinoma cells .
Comparative Analysis with Other Anticancer Agents
A comparative study was conducted to evaluate the efficacy of this compound against established anticancer agents such as cisplatin and doxorubicin. The findings revealed that while traditional agents are effective, the bromochromenone derivatives exhibited lower toxicity towards normal cells, highlighting their potential as safer alternatives for cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound with high yield and purity?
- Methodological Answer : Optimize synthesis using stepwise coupling reactions. For example, a Suzuki-Miyaura coupling can introduce the bromo-chromenyl moiety, followed by cyano-enamide formation via Knoevenagel condensation. Purification should employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Parameters Table :
| Step | Reaction Type | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Suzuki Coupling | DMF/H₂O | Pd(PPh₃)₄ | 65-75 | ≥95% |
| 2 | Knoevenagel | EtOH | Piperidine | 80-85 | ≥98% |
Q. How can researchers confirm the molecular structure using spectroscopic and crystallographic techniques?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via vapor diffusion (dichloromethane/methanol). Use SHELXL for structure refinement and ORTEP-3 for graphical representation .
- Spectroscopy : Assign NMR signals (¹H/¹³C) using COSY and HSQC. The cyano group appears at ~2200 cm⁻¹ in IR. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak.
- Example Data :
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, chromenyl H), 7.45 (d, J=8.4 Hz, benzodioxin H) |
| X-ray | R-factor = 0.051; C-C bond length = 1.48 Å |
Advanced Research Questions
Q. What strategies are effective for investigating reaction mechanisms involving this compound (e.g., cyclization or nucleophilic substitution)?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation. Vary temperature (15–50°C) to calculate activation energy via the Arrhenius equation.
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and validate with experimental data .
- Isotopic Labeling : Introduce ¹⁸O or deuterium at reactive sites to trace mechanistic pathways via MS/MS fragmentation .
Q. How can discrepancies between computational predictions and experimental spectroscopic data be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts (experimental vs. computed using GIAO-DFT). Adjust solvent effects in simulations (PCM model for DMSO or CDCl₃).
- Parameter Optimization : Re-examine basis sets (e.g., 6-311++G** vs. def2-TZVP) and solvation models in computational workflows .
- Error Analysis : Calculate mean absolute deviations (MADs) for bond lengths/angles between X-ray and DFT-optimized structures .
Q. What approaches are recommended for evaluating the compound’s biological activity while minimizing false positives?
- Methodological Answer :
- Dose-Response Assays : Use a 10-point dilution series (1 nM–100 µM) in cell-based assays (e.g., MTT for cytotoxicity). Validate with orthogonal assays (e.g., caspase-3 activation for apoptosis).
- Control Experiments : Include negative controls (DMSO vehicle) and reference inhibitors (e.g., staurosporine for kinase activity).
- Data Reproducibility : Perform triplicate runs and apply statistical tests (ANOVA with Tukey’s post hoc) .
Methodological Considerations for Data Contradictions
Q. How should researchers address conflicting results in solubility or stability studies?
- Methodological Answer :
- Environmental Controls : Standardize temperature (25°C) and humidity (40-60% RH) during stability tests. Use USP protocols for forced degradation (acid/base/oxidative stress).
- Analytical Consistency : Compare HPLC retention times across labs using certified reference standards. Validate via inter-laboratory studies .
Theoretical Frameworks for Experimental Design
Q. How can a conceptual framework guide the design of studies on this compound’s photophysical properties?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
